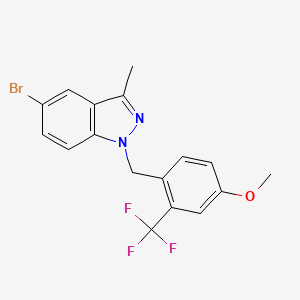
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl moiety, which is further connected to a methylated indazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Benzylation: The benzyl moiety is attached through a Friedel-Crafts alkylation reaction using benzyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Applications De Recherche Scientifique
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and binding affinity.
5-Bromo-1-(2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups, along with the bromine atom, makes 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole unique
Propriétés
Formule moléculaire |
C17H14BrF3N2O |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
5-bromo-1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-3-methylindazole |
InChI |
InChI=1S/C17H14BrF3N2O/c1-10-14-7-12(18)4-6-16(14)23(22-10)9-11-3-5-13(24-2)8-15(11)17(19,20)21/h3-8H,9H2,1-2H3 |
Clé InChI |
XFBWWABURGQARS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C=C2)Br)CC3=C(C=C(C=C3)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
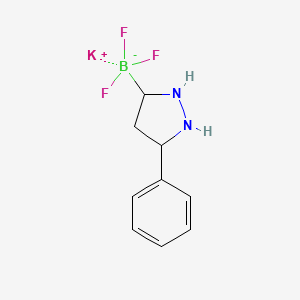
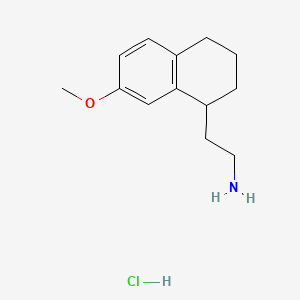

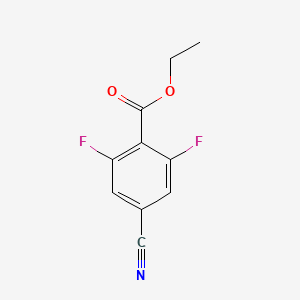
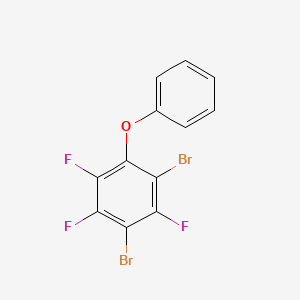
![[C1MIm]TfAc](/img/structure/B15132141.png)

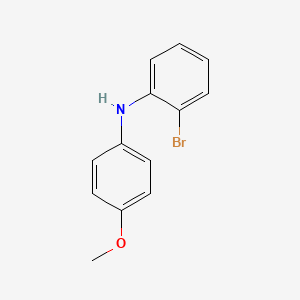
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

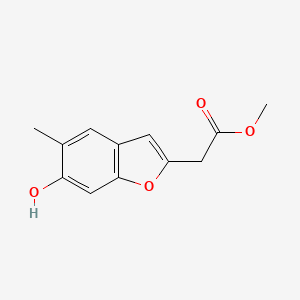
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

